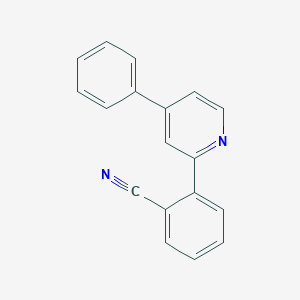
2-(4-Phenylpyridin-2-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Phenylpyridin-2-yl)benzonitrile is an organic compound with the molecular formula C18H12N2. It is a yellow solid with a melting point of 135 to 139 °C . This compound is notable for its structural complexity, featuring both a pyridine ring and a benzonitrile group, making it a valuable molecule in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenylpyridin-2-yl)benzonitrile typically involves the coupling of pyridine derivatives with benzene derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Stille Coupling: This method uses organotin compounds and palladium catalysts.
Negishi Coupling: This method involves the use of organozinc compounds and palladium catalysts.
Industrial Production Methods: Industrial production often employs green chemistry principles to minimize environmental impact. For instance, the use of ionic liquids as solvents and catalysts can enhance the efficiency and sustainability of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
2-(4-Phenylpyridin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its complex structure and biological activity.
Industry: Used in the synthesis of advanced materials and polymers
作用机制
The mechanism of action of 2-(4-Phenylpyridin-2-yl)benzonitrile involves its interaction with various molecular targets. It can act as a ligand, binding to metal centers in coordination complexes. This binding can alter the electronic properties of the metal center, influencing catalytic activity and other chemical properties .
相似化合物的比较
Benzonitrile: A simpler compound with the formula C6H5CN, used as a precursor in the synthesis of more complex molecules.
2-Phenylpyridine: Another related compound, often used in coordination chemistry and catalysis.
Uniqueness: 2-(4-Phenylpyridin-2-yl)benzonitrile is unique due to its dual functional groups (pyridine and benzonitrile), which provide a versatile platform for various chemical reactions and applications. Its structural complexity allows for a wide range of modifications and functionalizations, making it a valuable compound in both research and industrial settings .
属性
分子式 |
C18H12N2 |
|---|---|
分子量 |
256.3 g/mol |
IUPAC 名称 |
2-(4-phenylpyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C18H12N2/c19-13-16-8-4-5-9-17(16)18-12-15(10-11-20-18)14-6-2-1-3-7-14/h1-12H |
InChI 键 |
YUBYEOKLKONGNU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=CC=C3C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline](/img/structure/B15249396.png)
![Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15249398.png)
ruthenium(II)](/img/structure/B15249399.png)
![8-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B15249403.png)
![Carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15249405.png)
![3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B15249412.png)
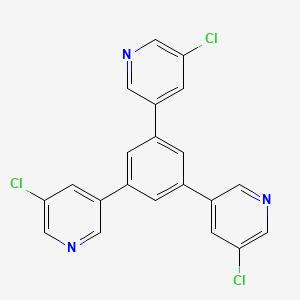
![3-Bromo-2-phenylfuro[2,3-b]quinoxaline](/img/structure/B15249422.png)
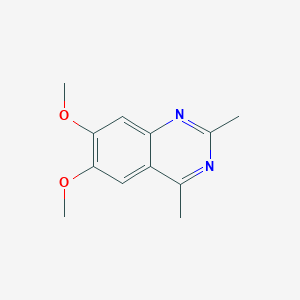
![3,8-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15249455.png)
![5-Bromoisoxazolo[4,5-b]pyridin-3-amine](/img/structure/B15249458.png)
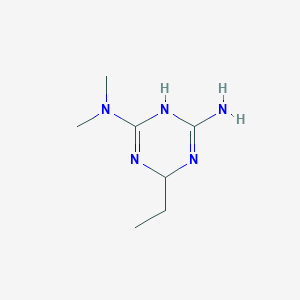
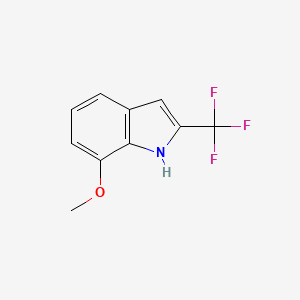
![4,7-Dibromo-5,6-bis((2-hexyldecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B15249487.png)
